6,7-Dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile
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Overview
Description
6,7-Dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile is a chemical compound with a unique molecular structure that has garnered interest in various scientific research fields.
Scientific Research Applications
6,7-Dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
Preparation Methods
The synthesis of 6,7-Dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile involves several steps, typically starting with the preparation of the quinoline core. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis, which involve the cyclization of aniline derivatives with carbonyl compounds.
Introduction of the Dimethoxy Groups: The dimethoxy groups at positions 6 and 7 can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Piperidine and Thiomorpholine Moieties: The piperidine and thiomorpholine groups can be introduced through nucleophilic substitution reactions, where the appropriate amine derivatives are reacted with the quinoline core.
Formation of the Carbonitrile Group: The carbonitrile group at position 3 can be introduced through cyanation reactions using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6,7-Dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions to break down specific bonds and form new products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
6,7-Dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, which are known for their antimalarial properties.
Piperidine Derivatives: Compounds containing a piperidine ring, such as piperidine itself and various piperidine-based drugs.
Thiomorpholine Derivatives: Compounds containing a thiomorpholine ring, which are studied for their potential therapeutic effects.
Properties
IUPAC Name |
6,7-dimethoxy-4-[4-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-28-19-11-17-18(12-20(19)29-2)24-14-16(13-23)21(17)25-5-3-15(4-6-25)22(27)26-7-9-30-10-8-26/h11-12,14-15H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHKTXDMLMHQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)N4CCSCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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